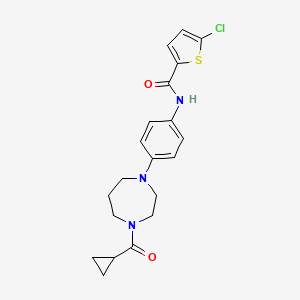

5-chloro-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)thiophene-2-carboxamide

CAS No.: 1207029-45-5

Cat. No.: VC4834072

Molecular Formula: C20H22ClN3O2S

Molecular Weight: 403.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207029-45-5 |

|---|---|

| Molecular Formula | C20H22ClN3O2S |

| Molecular Weight | 403.93 |

| IUPAC Name | 5-chloro-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C20H22ClN3O2S/c21-18-9-8-17(27-18)19(25)22-15-4-6-16(7-5-15)23-10-1-11-24(13-12-23)20(26)14-2-3-14/h4-9,14H,1-3,10-13H2,(H,22,25) |

| Standard InChI Key | QXUCDNMZWSYZGB-UHFFFAOYSA-N |

| SMILES | C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl |

Introduction

5-Chloro-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure, incorporating elements such as a thiophene ring, a cyclopropanecarbonyl group, and a 1,4-diazepan ring, which are crucial for its pharmacological properties.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiophene ring and the incorporation of the cyclopropanecarbonyl and diazepan moieties. Characterization is often performed using NMR and mass spectrometry techniques.

Data Tables

Given the limited specific data available for this compound, we can refer to general trends observed in similar compounds:

| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isoxazole Derivatives | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| Oxadiazole Derivatives | A549 (Lung Cancer) | 15 | Inhibition of NF-kB signaling |

| Thiophene Derivatives | Hela (Cervical Cancer) | N/A | Potential ROS-mediated cell death |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume